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Compound of Interest

Compound Name: Katacine

Cat. No.: B15342085 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Katacine, a novel, non-protein agonist

for the C-type lectin-like receptor 2 (CLEC-2). CLEC-2 is a key platelet receptor involved in

thromboinflammation, making it a significant target for therapeutic development. This document

details the identification, mechanism of action, and experimental investigation of Katacine's

interaction with CLEC-2, offering valuable insights for researchers in platelet biology and drug

discovery.

Introduction to Katacine and CLEC-2
The C-type lectin-like platelet receptor, CLEC-2, plays a crucial role in thromboinflammatory

diseases with a minimal role in hemostasis, making it an attractive target for antiplatelet

therapies that may have a reduced risk of bleeding.[1][2][3][4][5] Endogenous ligands for

CLEC-2 include the transmembrane protein podoplanin and the iron-containing porphyrin

hemin.[1][2][3][4] Exogenous ligands, such as the snake venom protein rhodocytin, have been

instrumental in understanding CLEC-2's function.[1][2][3][4][6][7]

Katacine has been identified as a novel, small-molecule-based ligand of CLEC-2.[1][2] It is a

proanthocyanidin, specifically a mixture of polymers, extracted from plants of the Polygonaceae

(knotweed) family.[1][8] Unlike some small molecules that might act as inhibitors, Katacine
functions as a platelet agonist, inducing platelet aggregation through its interaction with CLEC-

2.[1][2] This discovery presents a new tool for probing CLEC-2 function and a potential starting

point for the development of novel therapeutics.
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Biochemical and Biophysical Characterization
Katacine is not a single molecular entity but rather a mixture of proanthocyanidin polymers of

varying sizes.[1][4] The basic monomeric unit is flavan-3-ol.[1] Mass spectrometry has revealed

that the minimum size of Katacine that interacts with CLEC-2 is a trimer, with a molecular

weight of approximately 914 Da.[1] The polymeric nature of Katacine is thought to be crucial

for its agonist activity, as multivalent ligands are known to activate CLEC-2.[1]

Molecular docking studies have been performed to predict the binding interaction between

Katacine and CLEC-2. These computational analyses suggest that Katacine binds to a

positively charged surface on the extracellular domain of CLEC-2 that is rich in arginine

residues (Arg-107, Arg-118, Arg-152, Arg-157).[1] This is the same binding site utilized by the

known ligands podoplanin and rhodocytin.[1] Additionally, a potential allosteric binding site

involving residues Asn-194 and Ser-166 has been proposed.[1][4]

Quantitative Data Summary
The following tables summarize the key quantitative findings from the characterization of

Katacine's interaction with CLEC-2.

Table 1: Predicted Binding Affinities of Katacine to CLEC-2

Binding Site on CLEC-2 Predicted Binding Energy (kcal/mol)

Canonical Site (Arginine-rich) -6.6

Potential Allosteric Site -6.9

Data from molecular docking studies using

AutoDock Vina.[1]

Table 2: Katacine-Induced Phosphorylation of CLEC-2 Signaling Pathway Components
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Protein
Fold Increase in
Phosphorylation (Katacine
10 µM vs. Vehicle)

Fold Increase in
Phosphorylation
(Rhodocytin 100 nM vs.
Vehicle)

CLEC-2 6.6 ± 4.6 6.1 ± 4.6

Syk (Y525/526) 4.5 ± 0.9 4.5 ± 1.0

LAT (Y200) 18.8 ± 5.9 41.5 ± 4.5

Data are presented as mean ±

SD from four independent

experiments.[1]

Signaling Pathway of Katacine-Mediated CLEC-2
Activation
Katacine activates platelets through a Src- and Syk-dependent signaling cascade that is

initiated by the phosphorylation of CLEC-2.[1][2][4] Upon binding of multimeric Katacine to

CLEC-2, Src and Syk kinases are activated, leading to the phosphorylation of a single YxxL

motif (hemITAM) in the cytoplasmic tail of CLEC-2.[1] This phosphorylation event facilitates the

binding of Syk's SH2 domains, leading to further downstream signaling.[1] Activated Syk then

promotes the phosphorylation of downstream molecules, including the adapter protein LAT and

Btk/Tec tyrosine kinases, ultimately resulting in the activation of PI 3-kinase and PLCγ2.[1]

Extracellular Plasma Membrane

Intracellular

Katacine
(Polymer) CLEC-2

 Binds
Src Kinase

 Activates

Syk Kinase

 Recruits &
 Activates

 Phosphorylates
(YxxL)

LAT
 Phosphorylates

PLCγ2

 Leads to
 Activation of Platelet

Activation &
Aggregation

 Induces

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9393086/
https://www.benchchem.com/product/b15342085?utm_src=pdf-body
https://www.benchchem.com/product/b15342085?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9393086/
https://pubmed.ncbi.nlm.nih.gov/35170009/
https://www.researchgate.net/publication/358643199_Katacine_is_a_new_ligand_of_CLEC-2_that_acts_as_a_platelet_agonist
https://www.benchchem.com/product/b15342085?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9393086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9393086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9393086/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15342085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: CLEC-2 signaling pathway activated by Katacine.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The

following sections outline the key experimental protocols used in the study of Katacine.

High-Throughput Screening (HTS) for CLEC-2 Ligands
A CLEC-2–podoplanin interaction assay was developed using ALPHA (Amplified Luminescent

Proximity Homestead Assay) screen technology for high-throughput screening.[1][2][3][4] This

assay identifies compounds that disrupt the interaction between CLEC-2 and its endogenous

ligand, podoplanin.
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Caption: High-Throughput Screening workflow to identify CLEC-2 ligands.

Platelet Aggregation Assay
Light transmission aggregometry was used to assess the effect of Katacine on platelet

aggregation.[1][2][3][4]

Platelet Preparation: Washed human platelets are prepared and resuspended to a

concentration of 4 x 10⁸/mL.

Stimulation: Platelets are stimulated with various concentrations of Katacine (e.g., 10 µM), a

positive control (e.g., rhodocytin at 100 nM), or a vehicle control (e.g., 0.1% DMSO).
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Inhibition Studies: To confirm the role of CLEC-2 and downstream kinases, platelets are pre-

incubated with inhibitors such as the anti-CLEC-2 monoclonal antibody fragment AYP1

F(ab)'2 (10 µg/mL), the Syk inhibitor PRT-060318 (1 µM), or the Src inhibitor PP2 (20 µM)

before stimulation with Katacine.

Measurement: Platelet aggregation is monitored by measuring the increase in light

transmission in an aggregometer at 37°C with stirring at 1,200 rpm.

Immunoprecipitation and Western Blotting for
Phosphorylation Analysis
This protocol is used to determine the phosphorylation status of CLEC-2 and its downstream

signaling proteins.[1][2][3][4]

Platelet Stimulation and Lysis:

Washed platelets (4 x 10⁸/mL) are stimulated with 10 µM Katacine, 100 nM rhodocytin, or

vehicle for 5 minutes at 37°C with stirring.

The reaction is stopped by adding 5x SDS buffer, and samples are boiled for 5 minutes.

For immunoprecipitation, lysis is performed with 2x NP-40 lysis buffer containing protease

and phosphatase inhibitors.

Immunoprecipitation (for CLEC-2 phosphorylation):

Whole lysates are precleared with Gamma bind Plus Sepharose.

Lysates are incubated with 2 µg of AYP1 antibody for 30 minutes.

Lysate-antibody complexes are then incubated for 60 minutes with Gamma bind Plus

Sepharose.

Immunoprecipitated proteins are resuspended in SDS lysis buffer.

SDS-PAGE and Western Blotting:
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Proteins from whole lysates or immunoprecipitates are separated by SDS-polyacrylamide

gel electrophoresis.

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

The membrane is blocked with 5% (w/v) BSA in TBS-Tween.

The membrane is incubated with primary antibodies against phosphorylated proteins (e.g.,

anti-phosphotyrosine 4G10, anti-phospho-Syk Y525/526, anti-phospho-LAT Y200).

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

The signal is detected using an enhanced chemiluminescence (ECL) substrate.
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Caption: Workflow for phosphorylation analysis by Western Blot.
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Computational Binding-Site Prediction
Molecular docking was performed to predict the binding site of Katacine on CLEC-2.[1][2][3][4]

Software: AutoDock Vina and AutoDock Tools (ADT) are used for protein and ligand

preparation and for performing the docking simulation. PyMOL is used for visualization and

analysis.

Protein Structure: The 3D crystal structure of the extracellular domain of human CLEC-2

(PDB: 2C6U) is obtained from the RCSB Protein Data Bank.

Ligand Structure: The 3D structure of Katacine (as a trimer) is generated using software

such as ChemDraw.

Docking Simulation: Grid boxes are set up to cover the entire extracellular domain of CLEC-

2 to allow for blind docking. The simulation is run to predict the most favorable binding poses

and estimate the binding energy.

Conclusion and Future Directions
Katacine represents the first identified exogenous, small-molecule-based agonist of the

platelet receptor CLEC-2.[1] Its discovery confirms that proanthocyanidin polymers can act as

ligands for CLEC-2 and provides a valuable chemical tool for studying CLEC-2 signaling and

function. The elucidation of its binding mode and signaling pathway offers a foundation for the

rational design of more potent and specific modulators of CLEC-2. Future research may focus

on synthesizing and testing individual oligomers of Katacine to determine the optimal size for

agonist activity, as well as exploring the therapeutic potential of targeting the Katacine binding

site for the development of novel anti-thromboinflammatory drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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